Terbium oxide (Tb4O7)

Overview

Description

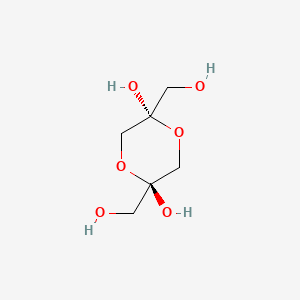

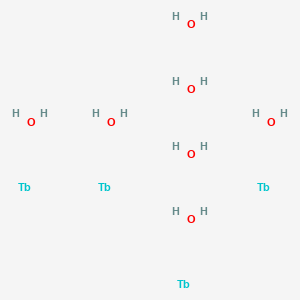

Terbium oxide, also known as tetraterbium heptaoxide, is a chemical compound with the formula Tb4O7. It is a dark brown-black hygroscopic solid that is one of the main commercial terbium compounds. Terbium oxide is notable for containing terbium in both the +3 and +4 oxidation states, making it unique among terbium compounds .

Preparation Methods

Terbium oxide is most commonly produced by the ignition of terbium oxalate or terbium sulfate in air. The oxalate method, which involves heating terbium oxalate at around 1000°C, is generally preferred because it requires a lower temperature and produces a purer product. The sulfate method, on the other hand, requires a higher temperature and often results in a product contaminated with other oxygen-rich oxides .

Chemical Reactions Analysis

Terbium oxide undergoes various chemical reactions, including:

Oxidation and Reduction: When heated at high temperatures, terbium oxide loses oxygen, converting to terbium(III) oxide (Tb2O3).

Reaction with Acids: Terbium oxide reacts with hot concentrated acids to produce terbium(III) salts.

Formation of Terbium Dioxide: Terbium oxide reacts with atomic oxygen to produce terbium dioxide (TbO2).

Scientific Research Applications

Terbium oxide has a wide range of applications in scientific research and industry:

Fluorescent Materials: It is used as an activation agent for fluorescent powders and in the production of magneto-optical recording devices and glasses.

Biomedical Applications: Terbium oxide nanoparticles exhibit intrinsic oxidase-like activity, making them effective antibacterial agents.

Nuclear Reactors: Terbium oxide is used in control rods in some nuclear reactors to help regulate neutron flux and control the reactor’s reactivity.

Mechanism of Action

The mechanism by which terbium oxide exerts its effects is primarily through its redox properties. It can catalyze reactions involving oxygen by reversibly losing and gaining oxygen atoms. This property allows it to act as a redox catalyst in various chemical processes. In biomedical applications, terbium oxide nanoparticles generate reactive oxygen species that disable bacteria and promote wound healing .

Comparison with Similar Compounds

Terbium oxide is unique among terbium compounds due to its mixed oxidation states. Similar compounds include:

Terbium(III) oxide (Tb2O3): A white solid that is produced by the reduction of terbium oxide.

Terbium dioxide (TbO2): A dark-colored compound produced by the reaction of terbium oxide with atomic oxygen.

Terbium(III,IV) oxide (Tb6O11): Another mixed-valence oxide of terbium.

Terbium oxide’s ability to exist in multiple oxidation states and its redox properties make it particularly valuable in catalysis and other applications.

Properties

IUPAC Name |

terbium;heptahydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/7H2O.4Tb/h7*1H2;;;; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEQHIXXLFUMNDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.O.[Tb].[Tb].[Tb].[Tb] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H14O7Tb4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

761.81 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12037-01-3 | |

| Record name | Terbium oxide (Tb4O7) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(4R,5S,6S,7R,9R,10R,11Z,13Z,16R)-6-[5-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[5-(dimethylamino)-6-methyloxan-2-yl]oxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] acetate](/img/structure/B8071422.png)

![calcium;3-oxo-4-[(1-sulfonatonaphthalen-2-yl)hydrazinylidene]naphthalene-2-carboxylate](/img/structure/B8071428.png)

![(3S,4S,5R)-4-((2R,3R)-2,3-Dihydroxy-3-((2S,3R,5R,9R,10R,13R,17S)-2,3,14-trihydroxy-10,13-dimethyl-6-oxo-2,3,4,5,6,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)butyl)-5-hydroxy-3-methyltetrahydro-2H-pyran-2-one](/img/structure/B8071441.png)

![benzyl N-[1-(3-methoxypropylamino)-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B8071464.png)

![Tert-butyl (1s,4s,5r)-rel-5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B8071479.png)

![3-(Trifluoromethyl)-1h-pyrazolo[3,4-c]pyridine](/img/structure/B8071482.png)